molecular formula C2H7N B15289435 Ethylamine-2,2,2-d3 CAS No. 6118-19-0

Ethylamine-2,2,2-d3

Cat. No.: B15289435
CAS No.: 6118-19-0
M. Wt: 48.10 g/mol
InChI Key: QUSNBJAOOMFDIB-FIBGUPNXSA-N
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Description

Ethylamine-2,2,2-d3 is a deuterated form of ethylamine, where the three hydrogen atoms on the ethyl group are replaced by deuterium atoms. This compound is represented by the molecular formula C2H4D3N and has a molecular weight of 48.1022 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic differences between hydrogen and deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .

Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).

Chemical Reactions Analysis

Types of Reactions

Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:

Common Reagents and Conditions

    Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.

    Protonation: Hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

    Acylation: Formation of N-ethylacetamide.

    Protonation: Formation of ethylammonium chloride.

    Oxidation: Formation of deuterated acetaldehyde.

Comparison with Similar Compounds

Ethylamine-2,2,2-d3 is similar to other deuterated amines such as methylamine-d3 and propylamine-d3. its unique structure and properties make it particularly useful in specific applications. Compared to non-deuterated ethylamine, this compound exhibits different kinetic isotope effects, which can be exploited in various research and industrial applications .

List of Similar Compounds

  • Methylamine-d3
  • Propylamine-d3
  • Diethylamine-d3
  • Triethylamine-d3

This compound stands out due to its specific isotopic composition, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

6118-19-0

Molecular Formula

C2H7N

Molecular Weight

48.10 g/mol

IUPAC Name

2,2,2-trideuterioethanamine

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3

InChI Key

QUSNBJAOOMFDIB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CN

Canonical SMILES

CCN

Origin of Product

United States

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